molecular formula C17H22N4O4 B12053937 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1169564-04-8

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B12053937
CAS No.: 1169564-04-8
M. Wt: 346.4 g/mol
InChI Key: NEYWWZMADHYYKW-UHFFFAOYSA-N
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Description

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a Boc-protected piperidin-4-yl group and at position 6 with a carboxylic acid moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes . Its molecular formula and exact weight depend on the Boc-piperidine substituent, but the base pyrazolo[1,5-a]pyrimidine-6-carboxylic acid structure (C₇H₅N₃O₂, MW: 163.13 g/mol) is modified by the addition of the Boc-piperidine group .

Properties

CAS No.

1169564-04-8

Molecular Formula

C17H22N4O4

Molecular Weight

346.4 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C17H22N4O4/c1-17(2,3)25-16(24)20-6-4-11(5-7-20)13-8-14-18-9-12(15(22)23)10-21(14)19-13/h8-11H,4-7H2,1-3H3,(H,22,23)

InChI Key

NEYWWZMADHYYKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN3C=C(C=NC3=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multiple steps. One common method includes the reaction of tert-butoxycarbonyl-protected piperidine with pyrazolo[1,5-a]pyrimidine-6-carboxylic acid under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with modified functional groups .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid exhibit various biological activities:

  • Anticancer Potential : Pyrimidine-based compounds have been extensively studied for their anticancer properties. They have shown promise in inhibiting various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation .
  • Antimicrobial Activity : Some derivatives of pyrazolo-pyrimidine compounds have demonstrated antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Applications in Drug Development

The compound serves as a valuable building block in the development of novel pharmaceuticals due to its structural features:

  • Targeted Protein Degradation (PROTAC Development) : It has been identified as a rigid linker in the design of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents that facilitate the degradation of specific proteins within cells. This application is particularly relevant for targeting oncogenic proteins that contribute to cancer progression .
  • Chiral Building Blocks : The synthesis of chiral derivatives from this compound allows for the exploration of enantiomerically pure substances, which are crucial for drug efficacy and safety profiles in pharmaceutical applications .

Case Studies

Several studies have explored the utility of pyrazolo-pyrimidine derivatives:

  • A study published in MDPI highlighted the synthesis and evaluation of pyrimidine derivatives for their anticancer properties, noting that certain modifications to the pyrazolo-pyrimidine scaffold enhanced biological activity against various cancer cell lines .
  • Research on heterocyclic amino acids derived from similar structures has shown their potential as novel therapeutic agents with improved pharmacokinetic properties, demonstrating the versatility of these compounds in drug design .

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as a rigid linker in the development of bifunctional protein degraders, impacting the 3D orientation of the degrader and facilitating ternary complex formation. This mechanism is crucial for the targeted degradation of specific proteins, making it a valuable tool in the study of protein function and regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Substituents (Positions) Functional Groups Key Properties/Applications Reference(s)
Target Compound Boc-piperidin-4-yl (2), COOH (6) Carboxylic acid, Boc-protected amine Enhanced stability; potential drug intermediate
Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Cyano (3), methyl (7), ethyl ester (6) Ester, cyano, methyl Higher lipophilicity; possible agrochemical
7-(1-Ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazole (7), COOH (2) Carboxylic acid, pyrazole Antimicrobial activity (hypothesized)
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate Hydroxy (7), ethyl ester (6) Ester, hydroxy Intermediate in synthesis of bioactive agents
2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Boc-amino (2), COOH (3) Carboxylic acid, Boc-amino Similar Boc protection; positional isomer
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Amino (7), methyl (2), COOH (6) Carboxylic acid, amino, methyl Potential bioactivity (e.g., enzyme inhibition)

Structural and Functional Analysis:

Boc Protection: The target compound’s Boc group distinguishes it from unprotected amines (e.g., 7-amino derivatives in ), offering improved solubility in organic solvents and resistance to degradation during synthesis .

Carboxylic Acid vs. Ester : Unlike ethyl ester analogs (e.g., ), the carboxylic acid at position 6 increases water solubility and enables salt formation, which is critical for pharmacokinetic optimization in drug development .

The Boc-piperidine moiety may confer unique selectivity in biological assays.

Physicochemical Properties:

  • The Boc group increases molecular weight (~225 g/mol for the Boc-piperidine substituent) and reduces crystallinity compared to methyl or cyano derivatives .
  • The carboxylic acid at position 6 lowers logP relative to ester derivatives, favoring aqueous solubility .

Biological Activity

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1169564-04-8) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in treating inflammatory and autoimmune diseases. This article reviews its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

  • Molecular Formula : C17H22N4O4
  • Molecular Weight : 346.39 g/mol
  • Purity : ≥95%

The compound is primarily recognized for its role as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme implicated in various cellular processes including inflammation and immune responses. Inhibiting PI3Kδ can modulate the activity of T and B lymphocytes, which are crucial in autoimmune conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) .

In Vitro Studies

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including the compound , exhibit significant inhibitory effects on PI3Kδ with varying IC50 values. For example:

  • CPL302415 , a related compound, demonstrated an IC50 of 18 nM against PI3Kδ, highlighting the potency of this class of compounds .

Case Studies

  • Inflammatory Diseases :
    • A study focusing on the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives found that modifications at the C(2) position significantly enhanced selectivity and potency against PI3Kδ. The findings suggest that these compounds could be promising candidates for further development in treating autoimmune diseases .
  • Cancer Research :
    • Research has also explored the potential anticancer applications of pyrazolo[1,5-a]pyrimidines. Compounds within this class have shown efficacy in inhibiting cancer cell proliferation through modulation of PI3K signaling pathways .

Data Summary

Study FocusCompoundIC50 ValueNotes
InflammationCPL30241518 nMHigh selectivity for PI3Kδ
Autoimmune DiseasesVarious DerivativesVariesSignificant effects on T/B lymphocyte activity
CancerPyrazolo DerivativesVariesModulation of cancer cell proliferation

Q & A

Q. What are the recommended synthetic routes for 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core followed by coupling with a Boc-protected piperidine derivative. Key steps include:

  • Protection of the piperidine moiety : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during subsequent reactions, ensuring regioselectivity .
  • Coupling reactions : Microwave-assisted synthesis may enhance efficiency for pyrazolo-pyrimidine derivatives, reducing reaction time and improving yields .
  • Optimization : Temperature (e.g., 80–120°C) and pH (neutral to mildly acidic) are critical to prevent Boc deprotection prematurely. Solvent choice (e.g., DMF or THF) also affects reaction kinetics .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and Boc-group integrity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies can address low yields in the coupling of the Boc-protected piperidine moiety to the pyrazolo[1,5-a]pyrimidine core?

Low yields often arise from steric hindrance or competing side reactions. Mitigation approaches include:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) or copper-mediated Ullmann coupling may improve cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and minimizes decomposition .
  • Solvent optimization : Polar aprotic solvents like DMSO enhance solubility of intermediates .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Discrepancies may arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hrs) can alter IC50_{50} values .
  • Compound stability : Verify Boc-group retention under assay conditions (e.g., pH 7.4 buffer) via LC-MS to rule on-target vs. off-target effects .
  • Batch-to-batch variability : Reproduce results using independently synthesized batches with ≥95% purity .

Q. What computational approaches are effective for predicting the compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to kinase domains (e.g., EGFR or CDK2), focusing on hydrogen bonding with the carboxylic acid group .
  • QSAR modeling : Correlate substituent effects (e.g., Boc-group bulkiness) with activity to guide synthetic prioritization .

Q. How does the Boc group influence the compound’s solubility and reactivity in downstream modifications?

  • Solubility : The Boc group enhances lipophilicity, reducing aqueous solubility. Alternatives like acetyl protection may improve solubility but compromise stability .
  • Reactivity : The Boc group is stable under basic conditions but cleaved under acidic (e.g., TFA) or thermal (>150°C) conditions, enabling selective deprotection for further functionalization .

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